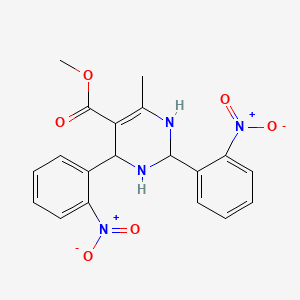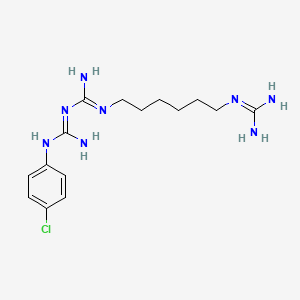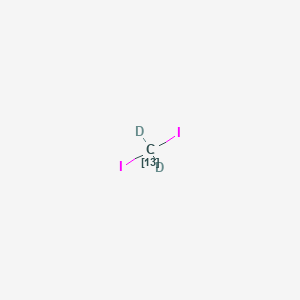
Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to the family of tetrahydropyrimidines, which are known for their versatile chemical properties and potential applications in various fields of chemistry and biology. Tetrahydropyrimidines have been extensively studied for their synthetic routes, chemical reactivity, and structural characteristics, offering a broad range of functionalities and applications.
Synthesis Analysis
The synthesis of tetrahydropyrimidine derivatives typically involves the Biginelli reaction, a multicomponent reaction involving an aldehyde, β-keto ester, and urea or thiourea. This reaction is favored for its efficiency and ability to produce a wide variety of compounds under different conditions, including solvent-free conditions and microwave irradiation, which enhance the reaction rates and yields (Chen et al., 2012).
Molecular Structure Analysis
The molecular structure of tetrahydropyrimidine derivatives, including the presence of nitrophenyl groups, significantly influences their chemical behavior and properties. X-ray crystallography and computational studies are common methods for determining the precise molecular geometry, revealing details such as conformation, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions (Huseynzada et al., 2022).
Chemical Reactions and Properties
Tetrahydropyrimidine derivatives undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which alter their chemical structure and properties. These reactions are instrumental in further functionalizing the compounds for specific applications, such as developing new pharmaceuticals or materials (Remennikov et al., 1993).
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activity: A study synthesized and evaluated a series of compounds related to Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, finding significant antimicrobial and anticancer potential. One derivative was almost equipotent to the standard drug norfloxacin against Escherichia coli and showed potent antimicrobial activity. Another derivative was more potent than the standard drug 5-fluorouracil against a colon cancer cell line (Sharma et al., 2012).
Antitumor Activities: Another study focused on a novel compound closely related to Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibiting high potency in antitumor activities against human lung and hepatocellular carcinoma cell lines, compared with the standard antitumor drug Cisplatin (Gomha et al., 2017).
In vitro Antidiabetic Screening: A series of N-substituted derivatives of a similar compound were synthesized and evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay. This shows the potential application of these compounds in diabetes treatment (Lalpara et al., 2021).
Antitubercular Agents: A library of dihydropyrimidines, structurally related to Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was synthesized and evaluated for antitubercular activity. Two compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis, suggesting their potential as new antitubercular agents (Trivedi et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6/c1-11-16(19(24)29-2)17(12-7-3-5-9-14(12)22(25)26)21-18(20-11)13-8-4-6-10-15(13)23(27)28/h3-10,17-18,20-21H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANAYIQNTXWIMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(N1)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B1142162.png)


![8-Amino-1-[4-(4-dibutylaminophenylazo)phenylazo]naphthalen-2-ol](/img/structure/B1142169.png)
